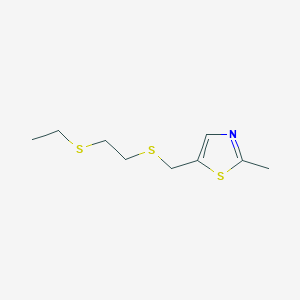
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide is its potential as a therapeutic agent for various diseases. Additionally, it has been found to have low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the development of new analogs of this compound with improved pharmacological properties is an area of future research.
Synthesis Methods
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide involves the reaction of 3,4-methylenedioxyphenol with cyclopentanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(11-4-1-2-5-11)16-12-6-7-13-14(10-12)19-9-3-8-18-13/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADOIVKVAJMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)